4-(3,3-Dichloro-2-propenyloxy)phenol

描述

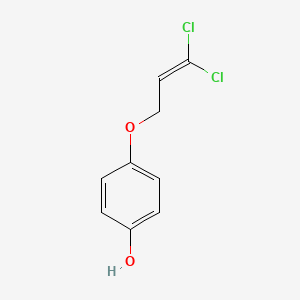

4-(3,3-Dichloro-2-propenyloxy)phenol is a chlorinated phenolic compound characterized by a propenyloxy side chain substituted with two chlorine atoms at the 3,3-positions. The chlorine atoms and propenyloxy group likely influence its electronic properties, solubility, and reactivity compared to simpler phenolic derivatives.

属性

CAS 编号 |

178043-37-3 |

|---|---|

分子式 |

C9H8Cl2O2 |

分子量 |

219.06 g/mol |

IUPAC 名称 |

4-(3,3-dichloroprop-2-enoxy)phenol |

InChI |

InChI=1S/C9H8Cl2O2/c10-9(11)5-6-13-8-3-1-7(12)2-4-8/h1-5,12H,6H2 |

InChI 键 |

AOUWHBUIUACTIB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1O)OCC=C(Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Features a phenol group attached to a diphenylimidazole core .

- Electronic Properties: Low HOMO-LUMO gap (calculated via TD-DFT) due to extended π-conjugation from the imidazole and phenyl groups . High dipole moment (3.87 D) and hyperpolarizability (β = 2.26 × 10⁻⁶ esu), contributing to nonlinear optical (NLO) activity .

- Applications : Demonstrated strong third-order NLO properties (n₂ = -2.89 × 10⁻⁶ cm²/W) via Z-scan measurements, making it suitable for optical limiting devices .

However, the absence of an imidazole ring might limit π-conjugation, reducing NLO performance compared to 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol.

3-Chloro-4-hydroxybiphenyl

- Structure : A biphenyl system with chlorine at the 3-position and hydroxyl at the 4-position .

- Properties : Higher hydrophobicity due to the biphenyl group. The chlorine atom enhances stability against oxidation.

Comparison: The biphenyl group in 3-Chloro-4-hydroxybiphenyl provides rigidity and extended conjugation, whereas the propenyloxy chain in 4-(3,3-Dichloro-2-propenyloxy)phenol offers flexibility. The latter’s dichloro substitution may increase electrophilicity, enhancing reactivity in substitution reactions.

2-(2,4-Dichlorophenoxy)-5-(3-phenylpropyl)phenol

- Structure: Dichlorophenoxy and phenylpropyl substituents on a phenol ring .

- Properties: The dichlorophenoxy group contributes to strong electron-withdrawing effects, while the phenylpropyl chain enhances lipophilicity.

Comparison: Both compounds feature dichloro substituents, but the propenyloxy group in this compound may confer higher polarity compared to the phenoxy group, affecting solubility in polar solvents.

Physicochemical Properties

准备方法

Solvent Compatibility

Toluene is consistently used as the reaction medium for downstream chlorination, suggesting its suitability for dissolving both the phenolic substrate and sulfuryl chloride.

Thermal Stability

Reactions conducted at 65–70°C without reported decomposition imply that this compound remains stable under moderate heating.

Workup and Purification Protocols

Post-synthetic processing of analogous compounds involves:

-

Quenching: Aqueous sodium sulfite or sodium hydrogen carbonate to neutralize excess reagents.

-

Extraction: Ethyl acetate or toluene for isolating the organic phase.

-

Washing: Sequential treatment with dilute hydrochloric acid, brine, and water to remove ionic byproducts.

-

Drying and Concentration: Anhydrous sodium sulfate followed by rotary evaporation.

Analytical Characterization

While specific data for this compound is absent, related dichlorophenol derivatives exhibit characteristic spectral features:

Nuclear Magnetic Resonance (NMR)

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity, yielding >95% content in optimized reactions.

Challenges and Optimization Opportunities

Regioselectivity

Achieving para-substitution exclusively requires careful control of reaction conditions to minimize ortho/meta byproducts.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,3-Dichloro-2-propenyloxy)phenol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution reactions, where the phenolic hydroxyl group reacts with 3,3-dichloro-2-propenyl halides under basic conditions. Optimization can include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetone), and stoichiometry of the alkylating agent . Microwave-assisted synthesis, as demonstrated for structurally similar nitro-phenoxy compounds, may enhance reaction efficiency and reduce side products . Purification via column chromatography or recrystallization in ethanol/water mixtures is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to potential skin/eye irritation and respiratory hazards (inferred from structurally related propenyloxy phenols ), researchers should:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at ambient temperature, away from oxidizing agents.

- Implement spill containment measures using inert absorbents (e.g., vermiculite) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the propenyloxy linkage and chloro-substituents. Coupling constants in H NMR help verify stereochemistry.

- X-ray crystallography : Single-crystal analysis resolves spatial arrangement and hydrogen-bonding networks, as shown for 4-(hydroxymethyl)phenol derivatives (e.g., O—H⋯O interactions) .

- FT-IR : Identifies phenolic O–H stretches (~3200 cm) and C–Cl vibrations (~550–750 cm) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the stability and reactivity of this compound in acidic or basic media?

- Methodological Answer : The electron-withdrawing chloro and propenyloxy groups increase the phenolic ring's electrophilicity, making it susceptible to nucleophilic aromatic substitution. Stability studies in varying pH (e.g., 2–12) can be conducted via HPLC monitoring. Comparative analysis with analogs like 3,5-dichlorophenol reveals enhanced hydrolysis resistance in neutral conditions but degradation under strong bases due to deprotonation and ether cleavage .

Q. How can contradictions in reported thermodynamic data (e.g., melting points, solubility) for halogenated phenols be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Researchers should:

- Validate purity via HPLC or elemental analysis.

- Use differential scanning calorimetry (DSC) to identify polymorphs.

- Cross-reference with authoritative databases like NIST for 3,5-dichlorophenol .

- Replicate experiments under controlled humidity/temperature .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution reactions?

- Methodological Answer : The propenyloxy group acts as a meta-directing substituent due to its electron-withdrawing nature. Computational modeling (DFT) can predict activation energies for nitration or sulfonation at specific positions. Experimental validation via N or S isotopic labeling, followed by NMR/LC-MS analysis, confirms reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。